molecular formula C13H12N4O3S B12142655 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142655
M. Wt: 304.33 g/mol
InChI Key: JWMDWTNGALSSFE-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring substituted with furan groups

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H12N4O3S/c14-11(18)8-21-13-16-15-12(10-4-2-6-20-10)17(13)7-9-3-1-5-19-9/h1-6H,7-8H2,(H2,14,18)

InChI Key

JWMDWTNGALSSFE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a furan-2-yl-1,2,4-triazole intermediate. This intermediate is then reacted with furan-2-ylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfanyl group under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrate significant anticancer properties. For instance:

  • In vitro studies have shown that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest at the G2/M phase. These effects are attributed to the inhibition of critical survival pathways such as the PI3K/AKT signaling pathway .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives are known for their efficacy against fungal infections, making this compound a candidate for further exploration in antifungal drug development .

Synthesis of Functional Materials

The unique properties of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide allow it to be utilized in the development of functional materials. Its ability to form stable complexes with metal ions can be leveraged in creating sensors or catalytic materials .

Case Study 1: Anticancer Efficacy

A study evaluated a series of triazole derivatives, including those structurally similar to the target compound. The findings revealed that certain derivatives exhibited IC50 values as low as 0.18 µM against specific cancer cell lines, indicating potent anticancer activity .

CompoundIC50 (µM)
Compound A0.18
Staurosporine5.07
5-Fluorouracil5.18

This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole-containing compounds. The results indicated that certain derivatives displayed significant inhibition against various pathogenic fungi, supporting their potential use as antifungal agents .

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its dual furan substitution, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs.

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C13H11N3O4S. The compound features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits notable activity against a variety of pathogens. For instance, studies have shown that related triazole compounds possess antifungal , antibacterial , and antiviral properties. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Activity TypeExample PathogenIC50/ MIC
AntifungalCandida albicans0.01–0.27 μmol/mL
AntibacterialStaphylococcus aureus3.125 μg/mL
AntiviralInfluenza VirusVariable

Anticancer Activity

Recent research indicates that triazole derivatives can exert cytotoxic effects on cancer cell lines. For example, compounds similar to 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown IC50 values ranging from 1.02 to 74.28 μM across various cancer cell lines, indicating a promising potential for anticancer therapies .

Anti-inflammatory Activity

Triazole compounds have also been evaluated for their anti-inflammatory effects. Certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines and reduced edema in animal models. The anti-inflammatory mechanism is thought to involve the inhibition of COX enzymes or other inflammatory mediators .

The biological activity of triazole derivatives can be attributed to their ability to interact with specific enzymes and receptors within the body. The presence of the triazole moiety allows these compounds to act as enzyme inhibitors or modulators of signaling pathways involved in disease processes.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a series of triazole derivatives on human cancer cell lines (MCF-7 and HT-29). The results indicated that certain compounds induced apoptosis and cell cycle arrest at G0/G1 phase, suggesting a potential mechanism for their anticancer activity .
  • Antifungal Activity : In vitro tests showed that triazole derivatives exhibited antifungal activity against Candida species with MIC values significantly lower than traditional antifungal agents like fluconazole .
  • Anti-inflammatory Effects : Research involving carrageenan-induced paw edema in rats demonstrated that specific triazole derivatives significantly reduced inflammation compared to control groups .

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